Pyridoxal, dimethylhydrazone
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Overview
Description
Pyridoxal, dimethylhydrazone is a derivative of pyridoxal, which is one of the forms of vitamin B6 This compound is formed by the reaction of pyridoxal with dimethylhydrazine Pyridoxal itself is a vital coenzyme involved in numerous biochemical processes, including amino acid metabolism and neurotransmitter synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal, dimethylhydrazone typically involves the reaction of pyridoxal with dimethylhydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated until the formation of the hydrazone is complete, which can be monitored by changes in the color of the solution .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of hydrazines .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal, dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the hydrazone group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Pyridoxal, dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used to study enzyme mechanisms, especially those involving pyridoxal phosphate-dependent enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating neurotransmitter levels.
Industry: It may be used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of pyridoxal, dimethylhydrazone involves its interaction with various molecular targets. The compound can form Schiff bases with amino groups, which is a key step in many enzymatic reactions. This interaction can modulate the activity of pyridoxal phosphate-dependent enzymes, affecting processes such as amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Pyridoxal: The parent compound, involved in numerous biochemical processes.
Pyridoxamine: Another form of vitamin B6 with similar biochemical roles.
Uniqueness: Pyridoxal, dimethylhydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity compared to other pyridoxal derivatives. This makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
10402-84-3 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[(E)-(dimethylhydrazinylidene)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C10H15N3O2/c1-7-10(15)9(5-12-13(2)3)8(6-14)4-11-7/h4-5,14-15H,6H2,1-3H3/b12-5+ |
InChI Key |
IJMUUNIWLRMNCN-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/N(C)C)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NN(C)C)CO |
Origin of Product |
United States |
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